[(5-Bromopyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
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Overview
Description
(5-Bromopyridin-3-yl)methylpropanedinitrile is a chemical compound that features a bromopyridine moiety linked to a trifluoropropyl group and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)methylpropanedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 3,3,3-trifluoropropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of Intermediate: The intermediate product, 5-bromopyridin-3-ylmethyl bromide, is formed.
Final Step: The intermediate is then reacted with malononitrile in the presence of a base to yield the final product, (5-Bromopyridin-3-yl)methylpropanedinitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)methylpropanedinitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring.
Scientific Research Applications
(5-Bromopyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The trifluoropropyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler compound with similar reactivity but lacking the trifluoropropyl and propanedinitrile groups.
3,3,3-Trifluoropropyl Bromide: Another related compound, but without the pyridine moiety.
Malononitrile: A key reagent in the synthesis of the target compound, but with different chemical properties.
Uniqueness
(5-Bromopyridin-3-yl)methylpropanedinitrile is unique due to its combination of a bromopyridine ring, a trifluoropropyl group, and a propanedinitrile group. This combination imparts specific chemical and physical properties that make it valuable in various research applications.
Properties
CAS No. |
647839-95-0 |
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Molecular Formula |
C12H9BrF3N3 |
Molecular Weight |
332.12 g/mol |
IUPAC Name |
2-[(5-bromopyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9BrF3N3/c13-10-3-9(5-19-6-10)4-11(7-17,8-18)1-2-12(14,15)16/h3,5-6H,1-2,4H2 |
InChI Key |
FMAPLPGHSAEXSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
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